N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide
Description
This compound (CAS: 620556-17-4) features a benzamide core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxybenzyl group, and a propenyloxy (allyloxy) chain. Its molecular formula is C₂₂H₂₇NO₅S (MW: 417.52 g/mol). Predicted physical properties include a boiling point of 655.8 ± 55.0 °C and density of 1.26 ± 0.1 g/cm³, with a low pKa (-1.12 ± 0.20), indicating weak acidity .
Properties
Molecular Formula |
C22H25NO5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C22H25NO5S/c1-3-13-28-21-10-6-18(7-11-21)22(24)23(19-12-14-29(25,26)16-19)15-17-4-8-20(27-2)9-5-17/h3-11,19H,1,12-16H2,2H3 |
InChI Key |
USZBQUILTAQKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydrothiophene moiety, methoxybenzyl group, and an allyloxybenzamide structure, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.47 g/mol. The presence of various functional groups suggests potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O5S |
| Molecular Weight | 427.47 g/mol |
| CAS Number | 573707-95-6 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the thiophene ring suggests potential antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Compounds in this class have been noted to reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that a related compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was attributed to the activation of the intrinsic apoptotic pathway.
- Antimicrobial Testing : A derivative of the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of a structurally similar compound led to a significant decrease in TNF-alpha levels, suggesting its role in modulating immune responses.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key comparisons include:
Substituent Effects on Lipophilicity and Reactivity
Key Observations :
- Propenyloxy vs. Hexyloxy : The target’s propenyloxy group offers unsaturated reactivity, whereas hexyloxy (in ) increases hydrophobicity.
- Methoxy vs. Nitro/Chloro : Methoxy groups (in ) donate electrons, stabilizing aromatic systems, while nitro/chloro groups (in ) withdraw electrons, altering electronic profiles.
Physical Properties
Analysis :
- The target’s high boiling point reflects strong intermolecular forces (dipole-dipole from sulfone, H-bonding from amide).
- The benzoxazole derivative has a lower boiling point due to reduced molecular weight and fewer polar groups.
Preparation Methods
Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide
The tetrahydrothiophene-1,1-dioxide moiety is synthesized through cyclization and oxidation steps. Starting with tetrahydrothiophene, oxidation with hydrogen peroxide in acetic acid at 60°C for 6 hours yields tetrahydrothiophene-1,1-dioxide. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C, CCl₄), producing 3-bromotetrahydrothiophene-1,1-dioxide. Subsequent amination is performed via a Gabriel synthesis: reaction with potassium phthalimide in DMF (120°C, 12 hours) followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 3-aminotetrahydrothiophene-1,1-dioxide.
Table 1: Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C, 6h | 89% |
| Bromination | NBS, AIBN, CCl₄, 80°C, 4h | 75% |
| Phthalimide Substitution | K-phthalimide, DMF, 120°C, 12h | 68% |
| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux, 6h | 82% |
Alkylation with 4-Methoxybenzyl Halide
The primary amine undergoes alkylation with 4-methoxybenzyl chloride to form the secondary amine. Reaction conditions are optimized using potassium carbonate (3 eq.) in acetone under reflux (24 hours), achieving mono-alkylation while minimizing over-alkylation . The product, N-(4-methoxybenzyl)-3-aminotetrahydrothiophene-1,1-dioxide, is purified via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Alkylation Optimization
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 24 | 71% |
| NaH | THF | 0°C to RT | 12 | 58% |
| Et₃N | DCM | RT | 48 | 43% |
Preparation of 4-(Prop-2-En-1-yloxy)Benzoic Acid
The allyloxy group is introduced via nucleophilic substitution. 4-Hydroxybenzoic acid reacts with allyl bromide (1.2 eq.) in acetone with potassium carbonate (2.5 eq.) at 80°C for 8 hours . The reaction proceeds via an Sₙ2 mechanism, yielding 4-allyloxybenzoic acid with 78% efficiency.
Table 3: Allylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Allyl bromide | K₂CO₃ | Acetone | 78% |
| 4-Hydroxybenzoic acid | Propargyl bromide | K₂CO₃ | Acetone | 63% |
| 4-Nitrobenzoic acid | Allyl bromide | K₂CO₃ | Acetone | <5% |
Benzamide Coupling
The final step involves converting 4-allyloxybenzoic acid to its acid chloride (SOCl₂, reflux, 3 hours) and coupling with N-(4-methoxybenzyl)-3-aminotetrahydrothiophene-1,1-dioxide. The reaction is conducted in dichloromethane with triethylamine (2 eq.) at 0°C to room temperature for 12 hours . The crude product is recrystallized from ethanol to achieve 85% purity.
Table 4: Coupling Reaction Efficiency
| Acid Chloride | Amine | Solvent | Yield |
|---|---|---|---|
| 4-Allyloxybenzoyl chloride | N-(4-methoxybenzyl)-3-aminotetrahydrothiophene sulfone | DCM | 76% |
| 4-Methoxybenzoyl chloride | 3-Aminotetrahydrothiophene sulfone | THF | 62% |
Analytical Characterization
Critical characterization data for intermediates and the final product include:
-
3-Aminotetrahydrothiophene-1,1-dioxide : ¹H NMR (400 MHz, D₂O) δ 3.42–3.35 (m, 2H), 2.98–2.91 (m, 2H), 2.30–2.25 (m, 1H), 1.95–1.85 (m, 2H).
-
N-(4-Methoxybenzyl)-3-aminotetrahydrothiophene-1,1-dioxide : HRMS (ESI) m/z calc. for C₁₂H₁₇NO₃S [M+H]⁺: 296.0821, found: 296.0824 .
-
Final product : Melting point 148–150°C; IR (KBr) 1650 cm⁻¹ (C=O), 1310 cm⁻¹ (S=O) .
Challenges and Optimization Strategies
-
Over-Alkylation in Step 2 : Excess 4-methoxybenzyl chloride leads to quaternary ammonium salt formation. Mitigated by slow addition of alkylating agent and using a 1:1 molar ratio.
-
Acid Chloride Stability : 4-Allyloxybenzoyl chloride is moisture-sensitive. Storage over molecular sieves and inert atmosphere use are critical.
-
Byproduct Formation in Coupling : Triethylamine hydrochloride precipitates during reaction, requiring efficient filtration to avoid contamination.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (nitrogen/argon) to prevent side reactions . Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from intermediates. Monitor thermal stability using differential scanning calorimetry (DSC), as decomposition may occur at elevated temperatures . Hazard analysis, including mutagenicity screening (Ames II testing), should precede scale-up to ensure safe handling .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer : Combine X-ray crystallography (SHELXL/SHELXS for refinement ) with spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl and propenyloxy groups) .
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
- FT-IR : Identify sulfone (SO₂) and amide (C=O) functional groups .
Q. How should researchers assess the compound’s mutagenicity and implement safety protocols?
- Methodological Answer : Conduct Ames II testing to evaluate mutagenic potential, comparing results to benchmarks like benzyl chloride . Use fume hoods, gloves, and lab coats during handling. Store the compound in a desiccator at ≤4°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Orthogonal Assays : Validate results using multiple assays (e.g., enzymatic inhibition vs. cell viability) .
- Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1%) .
- Structural Analogues : Compare activity with derivatives (e.g., thiazole or benzothiazole variants) to identify pharmacophore contributions .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Apply Random Forest or PLS regression to correlate substituent effects (e.g., methoxy vs. propenyloxy) with activity .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with temperature control (−10°C to 25°C) for steps involving acyl chlorides .
- Solvent Selection : Replace dichloromethane with acetonitrile for easier large-scale recycling .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling reactions to improve turnover number .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
